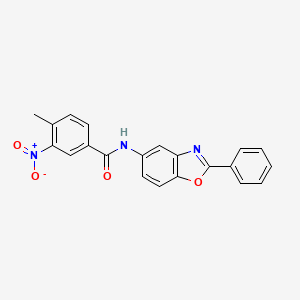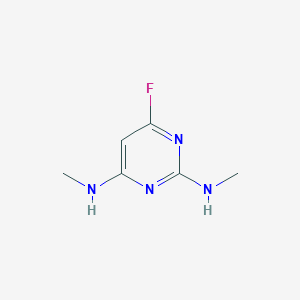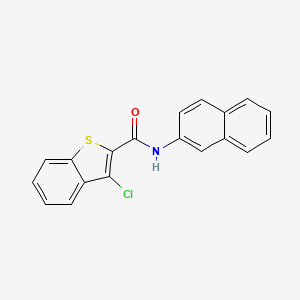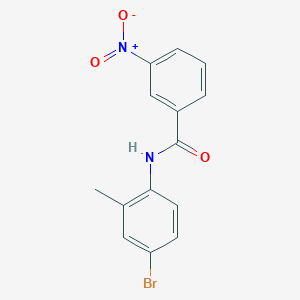
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺是一种复杂的有机化合物 ,属于苯甲酰胺 类。该化合物以苯甲酰胺核心为特征,并被4-甲基基团、3-硝基基团和2-苯基-1,3-苯并噁唑-5-基团取代。苯甲酰胺以其多样的生物活性 而闻名,常用于药物化学 中进行药物开发。
准备方法
合成路线和反应条件
4-甲基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺的合成通常涉及多步有机反应 。 一种常见的合成路线包括对4-甲基苯甲酸进行硝化以引入硝基,然后通过与2-氨基苯酚的环化反应形成苯并噁唑环,最后与2-苯基苯并噁唑偶联 。最后一步是酰胺化反应,形成苯甲酰胺结构。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器 以确保一致的反应条件和高产率。催化剂 和溶剂 经过精心选择,以最大限度地提高效率并减少浪费。
化学反应分析
反应类型
4-甲基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺可以进行各种化学反应,包括:
还原: 在钯催化剂 存在下,使用氢气 等还原剂可以将硝基还原为胺。
取代: 苯甲酰胺可以进行亲核取代反应 ,特别是在硝基和苯并噁唑位置。
氧化: 使用高锰酸钾 等强氧化剂可以将甲基氧化为羧酸。
常用试剂和条件
还原: 氢气,钯碳 (Pd/C)
取代: 胺 或硫醇 等亲核试剂,通常在氢氧化钠 等碱的存在下
氧化: 高锰酸钾,硫酸
主要形成的产物
还原: 4-甲基-3-氨基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺
取代: 根据所用亲核试剂的不同,会产生各种取代衍生物
氧化: 4-羧基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺
科学研究应用
4-甲基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件 。
生物学: 研究其潜在的生物活性 ,包括抗菌 和抗癌 特性。
医学: 研究其在药物开发 中的潜在用途,特别是其与特定生物靶点 相互作用的能力。
作用机制
4-甲基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺的作用机制与其与特定分子靶点 的相互作用有关。硝基可以进行生物还原 ,形成反应性中间体,可以与细胞成分 相互作用,从而导致各种生物效应 。 已知苯并噁唑环与DNA 和蛋白质 相互作用,可能会破坏其正常功能 .
相似化合物的比较
类似化合物
苯甲酰胺: 苯甲酰胺最简单的形式,用作参考化合物。
4-甲基苯甲酰胺: 结构相似,但缺少硝基和苯并噁唑基团。
3-硝基苯甲酰胺: 含有硝基,但缺少甲基和苯并噁唑基团。
N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺: 含有苯并噁唑基团,但缺少甲基和硝基.
独特性
4-甲基-3-硝基-N-(2-苯基-1,3-苯并噁唑-5-基)苯甲酰胺由于其取代基的组合而独一无二,这些取代基赋予了特定的化学和生物性质。硝基的存在增强了其反应性,而苯并噁唑环提供了刚性结构,可以以特定方式与生物靶点相互作用。
属性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-7-8-15(11-18(13)24(26)27)20(25)22-16-9-10-19-17(12-16)23-21(28-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25) |
InChI 键 |
OPYOQEVDWQRNOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)
![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11708085.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)


![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
